Acétate de méthyl-2-(4-benzylpipérazin-1-yl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

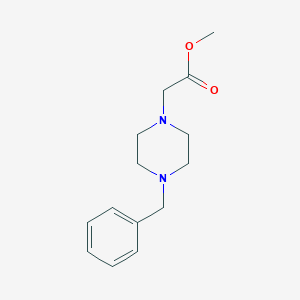

Methyl 2-(4-benzylpiperazin-1-yl)acetate is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol .

Applications De Recherche Scientifique

Methyl 2-(4-benzylpiperazin-1-yl)acetate has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as an analgesic.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate typically involves the reaction of 4-benzylpiperazine with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium carbonate or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(4-benzylpiperazin-1-yl)acetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(4-benzylpiperazin-1-yl)acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Ammonia or primary amines in ethanol at reflux conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Amides or thioesters.

Mécanisme D'action

The mechanism of action of Methyl 2-(4-benzylpiperazin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby modulating neuronal activity and exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

Methyl 2-(4-benzylpiperazin-1-yl)acetate can be compared with other piperazine derivatives, such as:

Methyl 2-(4-phenylpiperazin-1-yl)acetate: Similar in structure but with a phenyl group instead of a benzyl group.

Methyl 2-(4-methylpiperazin-1-yl)acetate: Contains a methyl group instead of a benzyl group.

Methyl 2-(4-ethylpiperazin-1-yl)acetate: Contains an ethyl group instead of a benzyl group.

The uniqueness of Methyl 2-(4-benzylpiperazin-1-yl)acetate lies in its specific molecular structure, which imparts distinct physicochemical properties and biological activities compared to its analogs .

Activité Biologique

Methyl 2-(4-benzylpiperazin-1-yl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₀N₂O₂

- Molecular Weight : 248.33 g/mol

- Structural Features : The compound features a piperazine ring substituted with a benzyl group and an acetate moiety, which contributes to its unique chemical properties.

The biological activity of methyl 2-(4-benzylpiperazin-1-yl)acetate is primarily attributed to its interaction with neurotransmitter receptors. Studies indicate that it may act as an inhibitor or modulator of specific receptors, particularly those associated with serotonin and dopamine pathways. This modulation can influence various neurological functions, including mood regulation and anxiety relief.

Key Mechanisms:

- Receptor Binding : The compound exhibits binding affinity to central nervous system receptors, which is crucial for its potential antidepressant and antipsychotic effects.

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters like serotonin and dopamine.

Biological Activity

Research has demonstrated that methyl 2-(4-benzylpiperazin-1-yl)acetate exhibits significant biological activity. Its applications span various fields, particularly in medicinal chemistry and pharmacology.

Pharmacological Applications:

- Neuropharmacology : The compound is investigated for its potential in treating mood disorders and anxiety-related conditions due to its interaction with neurotransmitter systems .

- Antimicrobial Activity : Derivatives synthesized from this compound have shown antimicrobial properties against various pathogens, highlighting its versatility in medicinal applications.

Synthesis

The synthesis of methyl 2-(4-benzylpiperazin-1-yl)acetate typically involves the reaction of 4-benzylpiperazine with methyl acetate. This process can be optimized through various catalytic methods to enhance yield and purity.

Synthesis Method:

- Reactants : 4-benzylpiperazine and methyl acetate.

- Catalysts : Suitable catalysts are employed to facilitate the reaction.

- Yield : The method generally yields the desired product with good efficiency.

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 2-(4-benzylpiperazin-1-yl)acetate, providing insights into its therapeutic potential.

Propriétés

IUPAC Name |

methyl 2-(4-benzylpiperazin-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-14(17)12-16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUTXFJKMUIAKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571770 |

Source

|

| Record name | Methyl (4-benzylpiperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179869-10-4 |

Source

|

| Record name | Methyl (4-benzylpiperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.